molecular formula C11H14N2 B1671934 alpha-Methyltryptamine CAS No. 299-26-3

alpha-Methyltryptamine

Cat. No.: B1671934
CAS No.: 299-26-3
M. Wt: 174.24 g/mol
InChI Key: QSQQQURBVYWZKJ-UHFFFAOYSA-N

Description

Alpha-methyltryptamine (AMT), chemically designated as 1-(1H-indol-3-yl)propan-2-amine (C₁₁H₁₄N₂), is a synthetic tryptamine derivative first developed in the 1960s as an antidepressant (INDOPAN) but later withdrawn due to toxicity concerns . Structurally, it features an indole ring linked to an α-methylated ethylamine side chain, enabling interactions with monoamine neurotransmitters. AMT exhibits serotonergic, dopaminergic, and noradrenergic activity, functioning as a monoamine oxidase inhibitor (MAOI), serotonin-norepinephrine-dopamine releasing agent (SNDRA), and reuptake inhibitor . These properties confer stimulant and hallucinogenic effects, with a duration of 12–24 hours .

AMT gained notoriety as a recreational psychedelic in the 2000s due to internet availability, leading to its classification as a Schedule I controlled substance in the U.S. in 2003 following fatal intoxications . Acute toxicity includes hyperthermia, seizures, anxiety, and severe depressive symptoms, with documented fatalities at blood concentrations >2.0 mg/L .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQQQURBVYWZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride)
Record name Indopan
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DSSTOX Substance ID

DTXSID00861850
Record name 1-(1H-Indol-3-yl)propan-2-amine
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Molecular Weight

174.24 g/mol
Source PubChem
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CAS No.

299-26-3, 304-54-1
Record name (±)-α-Methyltryptamine
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Record name Indopan
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Melting Point

98-100 °C
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Preparation Methods

Scientific Research Applications

Pharmacological Properties

1. Mechanism of Action
Alpha-Methyltryptamine acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. It also functions as a reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine. The pharmacodynamics of α-MT indicate its potential for both stimulant and hallucinogenic effects, depending on the dosage administered .

Compound Monoamine Release (EC50, nM) 5-HT2A Receptor Agonism
Serotonin44ND
Dopamine>10,000ND
Norepinephrine>10,000ND

2. In Vitro Studies
Recent studies have highlighted the monoamine oxidase inhibition potential of α-MT and its analogs. Research indicates that α-MT is a competitive inhibitor of monoamine oxidase A (MAO-A), with implications for its serotonergic and adrenergic effects. The IC50 values for α-MT and its analogs demonstrate significant inhibition capabilities, suggesting clinical relevance in assessing toxic risks associated with new psychoactive substances .

Toxicological Insights

1. Overdose Cases
α-MT has been implicated in several overdose fatalities across Europe and the United States. Analytical toxicology plays a crucial role in identifying metabolite biomarkers in biological samples to confirm α-MT use in clinical and forensic contexts. Metabolites such as hydroxy-α-MT and N-acetyl-α-MT have been identified as reliable indicators of consumption .

2. Case Study: Metabolite Profiling
A recent study involved the identification of α-MT metabolites in pooled human hepatocyte incubations and postmortem samples from an overdose case. This research utilized liquid chromatography high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify nine metabolites in vitro and additional metabolites found in urine samples .

Behavioral Effects

1. Stimulant vs. Hallucinogenic Effects
Research indicates that lower doses of α-MT produce stimulant effects, while higher doses lead to hallucinogenic experiences. Animal studies have demonstrated that α-MT can induce discriminative stimulus effects similar to those observed with other psychoactive substances .

Clinical Applications

1. Potential Therapeutic Uses
While primarily known for its psychoactive effects, α-MT's initial development as an antidepressant suggests potential therapeutic applications in treating mood disorders. Its balanced reuptake inhibition across key monoamines positions it as a candidate for further exploration in psychopharmacology .

Comparison with Similar Compounds

Table 1: Comparative Profile of AMT and Related Tryptamines

Compound Chemical Class Key Mechanisms Duration (Hours) Psychoactive Effects Toxicity Risks Legal Status (U.S.)
AMT α-Methyltryptamine MAOI, SNDRA, 5-HT/DA/NE receptor agonist 12–24 Hallucinations, stimulation, mood elevation Hyperthermia, seizures, fatalities Schedule I
AET (α-Ethyltryptamine) α-Ethyltryptamine SRA (serotonin releasing agent), weak MAOI 8–12 Euphoria, mild hallucinations Hypertension, tachycardia Schedule I
5-MeO-DMT 5-Methoxy-tryptamine 5-HT₁A/₂A agonist 1–2 Intense visual/auditory hallucinations Respiratory distress, panic attacks Schedule I
5-MeO-DiPT (Foxy Methoxy) N,N-Diisopropyltryptamine 5-HT₂ agonist 4–6 Tactile enhancement, euphoria Nausea, paranoia Schedule I
DMT N,N-Dimethyltryptamine 5-HT₂A agonist 0.5–1 Rapid-onset immersive hallucinations Hypertension, psychological distress Schedule I

Mechanistic and Clinical Differences

MAO Inhibition : AMT uniquely inhibits MAO enzymes, prolonging its effects and increasing risks of serotonin syndrome when combined with serotonergic drugs (e.g., SSRIs) . In contrast, DMT and 5-MeO-DMT lack MAOI activity and are rapidly metabolized .

Receptor Specificity : While AMT broadly interacts with 5-HT, DA, and NE systems, 5-MeO-DMT shows high selectivity for 5-HT₁A receptors, producing shorter but more intense hallucinations .

Stimulant vs. Psychedelic Effects: AMT and AET exhibit stimulant properties via dopamine/norepinephrine release, whereas DMT and 5-MeO-DiPT are primarily hallucinogenic .

Toxicity : AMT’s MAOI activity correlates with severe outcomes like hyperthermia (≥40°C) and fatal serotonin toxicity, unlike the milder cardiovascular risks of AET .

Metabolic and Pharmacokinetic Profiles

  • AMT : Metabolized via 6-hydroxylation (CYP450) and excreted as glucuronide conjugates. MAO inhibition extends its half-life to ~12 hours .
  • DMT : Rapidly inactivated by MAO-A, necessitating parenteral administration or co-ingestion with MAOIs (e.g., in ayahuasca) .
  • 5-MeO-DiPT : Metabolized to inactive sulfates, contributing to shorter duration .

Research Findings and Clinical Implications

User Reports: AMT users describe dose-dependent effects: 10–30 mg (stimulation), 30–50 mg (hallucinations), and >50 mg (dysphoria, paranoia) . Adverse events include prolonged hallucinations (≥24 hours) and post-acute depressive episodes .

Fatalities : AMT overdose (2.0 mg/L in blood) caused death via hyperthermia and multi-organ failure in a 2003 case .

Therapeutic Potential: Despite risks, AMT’s MAOI properties are being re-explored for treatment-resistant depression, though safety concerns limit clinical use .

Biological Activity

Alpha-Methyltryptamine (α-MT) is a synthetic compound belonging to the tryptamine family, recognized for its psychoactive properties. It has been studied for its hallucinogenic and stimulant effects, as well as its metabolic pathways and potential toxicity. This article explores the biological activity of α-MT through various studies, case reports, and metabolite profiling.

α-MT is an indole derivative structurally related to serotonin and other tryptamines. Its chemical structure allows it to interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its hallucinogenic effects. Studies have demonstrated that α-MT can induce significant changes in behavior and perception by modulating serotonin pathways in the brain.

Metabolism of this compound

Research has identified several metabolites of α-MT through various analytical techniques. A study involving human hepatocyte incubations and postmortem samples revealed nine metabolites in vitro and eight additional metabolites in urine from overdose cases. Key metabolic transformations include:

  • Hydroxylation
  • O-sulfation
  • O-glucuronidation
  • N-acetylation

These findings suggest that α-MT undergoes extensive metabolism, which complicates detection in clinical settings. The primary metabolites identified as biomarkers for α-MT use include hydroxy-α-MT glucuronide and N-acetyl-α-MT, which can be detected in urine and blood samples .

Case Studies of Toxicity

Several case studies highlight the acute toxicity associated with α-MT use. A notable case reported the first known death from α-MT intoxication in 2003, where a young college student experienced severe hallucinations before succumbing to overdose. Toxicological analysis revealed high concentrations of α-MT in various biological samples, including blood (2.0 mg/L) and liver tissue (24.7 mg/kg) .

Another study indicated that users frequently reported adverse effects such as acute mental health disturbances, seizures, and stimulant-like symptoms when using α-MT compared to other new psychoactive substances (NPS) like mephedrone .

Comparative Analysis of Biological Effects

A comparative analysis of α-MT with other tryptamines reveals distinct biological activities:

CompoundMain EffectsToxicity Reports
This compound (α-MT)Hallucinogenic, stimulantAcute mental health disturbances, seizures
5-MeO-AMTHallucinogenicLower potential for abuse reported
DMTStrong hallucinogenLess documented toxicity

Q & A

Q. What experimental methodologies are recommended for characterizing AMT's pharmacological profile in vitro?

To assess AMT's receptor interactions, employ competitive binding assays using radiolabeled ligands (e.g., 5-HT₁A, 5-HT₂A, and TAAR1 receptors) in transfected cell lines. Combine this with functional activity tests (e.g., cAMP accumulation or calcium flux assays) to differentiate agonist/antagonist effects. For metabolic stability, use human liver microsomes (HLMs) to quantify phase I metabolism via CYP450 isoforms (e.g., CYP2D6, CYP3A4) . Validate findings with LC-MS/MS to identify metabolites .

Q. How can researchers address discrepancies in AMT's reported acute toxicity across species?

Cross-species variability in toxicity (e.g., LD₅₀ differences between rodents and primates) requires interspecies scaling models (e.g., allometric equations) and in vitro-to-in vivo extrapolation (IVIVE). Prioritize human-derived hepatocyte models to assess metabolic activation of toxic intermediates. Case reports of human fatalities (e.g., serotonin syndrome) should inform dose thresholds in animal studies .

Q. What analytical techniques are most reliable for quantifying AMT in biological matrices?

Use gas chromatography-mass spectrometry (GC-MS) with derivatization for high sensitivity in urine or blood. For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) provides specificity. Validate methods per FDA guidelines (precision <15% RSD, accuracy 85–115%) and include deuterated internal standards (e.g., AMT-d₃) to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting data on AMT's metabolic pathways be resolved?

Discrepancies between in vitro microsomal studies (e.g., predominant N-demethylation) and in vivo rodent models (e.g., hydroxylation) necessitate interspecies enzyme kinetic comparisons . Apply recombinant CYP450 isoforms to identify human-specific pathways. Use knockout animal models (e.g., CYP2D6-null mice) to isolate metabolic contributions .

Q. What strategies optimize AMT's receptor interaction studies to account for biased agonism?

Employ signaling pathway-specific assays (e.g., β-arrestin recruitment vs. G-protein activation) to detect biased signaling at 5-HT₂A receptors. Pair this with computational molecular docking simulations to predict binding poses. Validate findings using conditional knockout models (e.g., 5-HT₂A⁻/⁻ mice) in behavioral assays .

Q. How should researchers design epidemiological studies to address gaps in AMT's global harm data?

Triangulate toxicology databases (e.g., Poison Control Centers), forensic case reports , and Internet snapshot surveys (e.g., dark web marketplace monitoring) to capture prevalence. Use spatiotemporal analysis to correlate AMT availability with hospitalization trends. Collaborate with international agencies (e.g., WHO, EMCDDA) to standardize reporting .

Q. What experimental controls are critical when studying AMT's neurotoxic potential?

Include serotonin transporter (SERT) inhibitors (e.g., fluoxetine) to differentiate direct neurotoxicity from serotonin syndrome. Assess oxidative stress markers (e.g., lipid peroxidation, glutathione levels) in neuronal cultures. Validate in vivo using microdialysis to measure extracellular serotonin in rodent brains post-AMT exposure .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-regression to harmonize disparate toxicity data, adjusting for variables like purity (e.g., AMT vs. adulterants) .
  • Ethical Compliance : For human data, adhere to Declaration of Helsinki standards; anonymize case reports to protect patient identities .
  • Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01 with Bonferroni correction) to mitigate Type I errors in receptor studies .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.